molecular formula C16H18O4Se B14265774 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene CAS No. 138616-50-9

2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene

Katalognummer: B14265774
CAS-Nummer: 138616-50-9
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: ZHFOTCNFXVLPMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium compounds. One common method is the reaction of 2,6-dimethoxyphenyl lithium with selenium dichloride, followed by the reaction with 1,3-dimethoxybenzene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organoselenium chemistry and the use of large-scale organic synthesis techniques can be applied to produce this compound in larger quantities if needed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene has several scientific research applications:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.

    Selenomethionine: An amino acid derivative containing selenium, known for its role in protein synthesis and antioxidant defense.

Uniqueness

2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is unique due to its specific structure, which combines two methoxy-substituted aromatic rings with a selenium atom. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

138616-50-9

Molekularformel

C16H18O4Se

Molekulargewicht

353.3 g/mol

IUPAC-Name

2-(2,6-dimethoxyphenyl)selanyl-1,3-dimethoxybenzene

InChI

InChI=1S/C16H18O4Se/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3

InChI-Schlüssel

ZHFOTCNFXVLPMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)[Se]C2=C(C=CC=C2OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.